molecular formula C10H11N3O2 B2868024 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1342733-58-7

5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2868024
CAS No.: 1342733-58-7
M. Wt: 205.217
InChI Key: GGMVVMFSAZJXCM-UHFFFAOYSA-N
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Description

5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocyclic system recognized for its versatile protein kinase inhibitor (PKI) properties and significant potential in targeted cancer therapy . The core structure serves as a key intermediate for constructing novel small-molecule inhibitors targeting critical kinases implicated in oncogenic signaling pathways . Its carboxylic acid functional group at the 7-position provides a versatile handle for further synthetic modification via amide coupling or esterification, enabling the introduction of diverse pharmacophores. The isopropyl substituent at the 5-position is a common structural feature known to influence molecular conformation and binding affinity within kinase active sites . In research applications, derivatives of this scaffold have demonstrated potent activity against kinases such as CK2, EGFR, B-Raf, MEK, and various CDKs, making them valuable for investigating non-small cell lung cancer (NSCLC), melanoma, and other malignancies . The compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)7-5-8(10(14)15)13-9(12-7)3-4-11-13/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMVVMFSAZJXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Purity (%) CAS Number Key Features
This compound Isopropyl (5), COOH (7) C₁₁H₁₃N₃O₂ 219.24 (calc.) 95 1443279-67-1 High lipophilicity
5-Cyclopropyl-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cyclopropyl (5), CF₃ (2) C₁₁H₈F₃N₃O₂ 283.21 95 1795475-02-3 Enhanced metabolic stability
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cl (6), Cyclopropyl (5) C₁₀H₈ClN₃O₂ 237.65 95 1443279-05-7 Electrophilic reactivity
5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Methyl (5) C₈H₇N₃O₂ 177.16 95 1011363-90-8 Lower steric hindrance
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Dimethylpyrazole (5), CF₃ (2) C₁₃H₁₀F₃N₅O₂ 325.25 95 1171045-38-7 Bulky substituent, high MW

Key Observations:

  • Steric Effects : Bulkier groups (e.g., dimethylpyrazole in CAS 1171045-38-7) raise molecular weight and may hinder binding to target proteins .
  • Electronic Effects : Electron-withdrawing groups like CF₃ (CAS 1795475-02-3) enhance metabolic stability, while chloro substituents (CAS 1443279-05-7) modulate reactivity .

Biological Activity

5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1342733-58-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method reported an 87% yield using hydrogen chloride and acetic acid at elevated temperatures, demonstrating its synthetic viability for further biological studies .

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. In particular, compounds similar to this compound have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, the compound's cytotoxicity was evaluated against cisplatin, a standard chemotherapeutic agent. The results indicated that the pyrazolo derivative reduced A549 cell viability significantly more than other tested compounds .

CompoundCell LineViability Reduction (%)Comparison
This compoundA54966%More potent than 3,5-dimethylpyrazole
CisplatinA549StandardReference drug

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been noted for its selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets such as enzymes and receptors. The structural characteristics of the pyrazolo ring facilitate hydrogen bonding and hydrophobic interactions that modulate biological pathways relevant to cancer and microbial resistance.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo derivatives:

  • Anticancer Studies : A study evaluated several pyrazolo derivatives for their anticancer activity against A549 cells. The results indicated that modifications in the chemical structure significantly influenced their efficacy and toxicity profiles.
  • Antimicrobial Studies : Another research highlighted the effectiveness of these compounds against resistant Staphylococcus aureus strains, emphasizing the need for new treatments in combating antibiotic resistance.
  • Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of pyrazolo derivatives has shown that certain substituents can enhance anticancer and antimicrobial activities while reducing toxicity to non-cancerous cells .

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